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Compound of Interest

Compound Name: Evocarpine

Cat. No.: B092090 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Evocarpine is a quinolone alkaloid found in the dried ripe fruit of Evodia

rutaecarpa (Juss.) Benth. (Rutaceae), a plant widely used in traditional Chinese medicine.[1]

Pharmacological studies have indicated that alkaloids are the primary active ingredients of E.

rutaecarpa, contributing to its analgesic, anti-inflammatory, and antitumor effects.[1][2] Accurate

and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of

herbal preparations, and new drug development based on this compound. Ultra-Performance

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-

TOF-MS) is an ideal technique for this purpose, offering high resolution, speed, and mass

accuracy for reliable qualitative and quantitative analysis of target compounds in complex

matrices.[1] This application note provides a detailed protocol for the analysis of evocarpine
using UPLC-Q-TOF-MS.

Principle of the Method The method utilizes UPLC for the rapid and efficient chromatographic

separation of evocarpine from other components in the sample matrix. The separated analyte

then enters the Q-TOF mass spectrometer, which employs an electrospray ionization (ESI)

source to generate protonated molecular ions ([M+H]⁺). The Q-TOF analyzer provides high-

resolution mass measurements, enabling the determination of the elemental composition of the

parent ion and its fragments with high accuracy. This allows for confident identification and

quantification of evocarpine, even at low concentrations.
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Instrumentation and Materials
Instrumentation: UPLC-Q-TOF-MS system (e.g., Waters ACQUITY UPLC with a Xevo G2-XS

Q-TOF Mass Spectrometer).[1][3]

Chromatographic Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

[4][5]

Chemicals and Reagents:

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Evocarpine reference standard (purity ≥ 98%)

Sample Preparation
A. Preparation of E. rutaecarpa Extract (In Vitro) This protocol is adapted from methods for

analyzing alkaloid constituents from the plant material.

Accurately weigh 1.0 g of powdered dried E. rutaecarpa fruit.

Add 50 mL of 95% ethanol and perform ultrasonication for 30 minutes.

Centrifuge the mixture at 4000 rpm for 15 minutes.

Collect the supernatant and filter it through a 0.22 µm membrane prior to UPLC-Q-TOF-MS

analysis.

B. Preparation of Rat Plasma/Serum Samples (In Vivo) This protocol is designed for

pharmacokinetic studies and involves protein precipitation.[1][6]

Pipette 200 µL of rat plasma or serum into a clean microcentrifuge tube.[1]
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Add 200 µL of acetonitrile to precipitate proteins.[1][6]

Vortex the mixture for 3 minutes.

Centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]

Collect the supernatant and filter it through a 0.45 µm membrane for analysis.[1]

UPLC-Q-TOF-MS Analysis
The instrumental parameters should be optimized for the specific system in use. The following

tables provide a validated starting point for the analysis.

Data Presentation
Table 1: UPLC and Q-TOF-MS Parameters
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Parameter Setting

UPLC System

Column
ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

µm)[4][5]

Mobile Phase A 0.1% Formic Acid in Water[3]

Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]

Flow Rate 0.3 mL/min[3][5]

Injection Volume 2 µL[7]

Column Temperature 40°C[3]

Gradient Program

0-1 min, 11% B; 1-2 min, 11-21% B; 2-4 min,

21-33% B; 4-7 min, 33-70% B; 7-9 min, 70-82%

B; 9-16 min, 82-100% B; 16-18 min, 100% B;

18-19 min, 100-11% B; 19-20 min, 11% B[1]

Q-TOF-MS System

Ionization Mode ESI Positive[1]

Capillary Voltage 2.1 kV[1]

Source Temperature 80°C[3]

Desolvation Temp. 325°C - 450°C[1][3]

Desolvation Gas Flow 600 - 900 L/h (N₂)[1][3]

Mass Range 50 - 1000 Da[1]

| Lock Mass | Leucine-enkephalin ([M+H]⁺ = 556.2771)[3] |

Table 2: Quantitative Data for Evocarpine Identification This table summarizes the expected

mass spectrometric data for evocarpine based on published findings.[1]
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Compoun
d

Retention
Time
(min)

Molecular
Formula

Calculate
d m/z
[M+H]⁺

Observed
m/z
[M+H]⁺

Mass
Error
(ppm)

Key
Fragment
Ions (m/z)

| Evocarpine | Approx. 9.5 | C₂₃H₃₃NO | 340.2640 | 340.2642 | 0.59 | 187, 186, 174, 173, 159 |

Table 3: Representative Method Validation Parameters This table presents typical validation

results for the quantification of alkaloids in biological matrices, demonstrating the method's

reliability.[4]

Parameter Result

Linearity Range 1 - 1000 ng/mL

Correlation Coefficient (r²) > 0.995

Precision (RSD%) < 15%

Accuracy (% Recovery) 86.5% - 110.4%

| Matrix Effect | 94.1% - 109.4% |

Visualizations
The following diagrams illustrate the experimental workflow and a potential metabolic pathway

for evocarpine.
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Caption: Experimental workflow for evocarpine analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b092090?utm_src=pdf-body-img
https://www.benchchem.com/product/b092090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase I & II Metabolites

Evocarpine
(Parent Compound)

Hydroxylated Evocarpine

Hydroxylation
(+O)

Hydrogenated Evocarpine

Hydrogenation
(+2H)

Methylated Evocarpine

Methylation
(+CH₂)

Evocarpine-Glucuronide

Glucuronide Conjugation
(+C₆H₈O₆)

Click to download full resolution via product page

Caption: Potential metabolic pathways of evocarpine in vivo.

Results and Discussion
Using the described UPLC-Q-TOF-MS method, evocarpine can be successfully identified and

quantified in various samples. Identification is confirmed by matching the retention time with a

reference standard and by the high-accuracy mass measurement of the protonated molecule

[M+H]⁺, which should be within 5 ppm of the calculated theoretical mass.[1] Further structural

confirmation is achieved through the analysis of MS/MS fragmentation patterns.

In vivo studies suggest that after administration, evocarpine may undergo several metabolic

transformations.[8][9] The primary metabolic pathways for alkaloids from Evodia fructus include

hydroxylation, hydrogenation, methylation, and glucuronide conjugation.[8][9] The high

sensitivity of the Q-TOF-MS allows for the detection and tentative identification of these

metabolites in biological fluids like plasma and urine, providing crucial insights for drug

metabolism and pharmacokinetic (DMPK) studies.

Conclusion
The UPLC-Q-TOF-MS method detailed in this application note is rapid, sensitive, and accurate

for the analysis of evocarpine. It is suitable for a wide range of applications, from the quality

control of herbal medicines to comprehensive in vivo pharmacokinetic and metabolic profiling.
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The high-resolution and accurate mass capabilities of the Q-TOF detector ensure reliable

identification and characterization of evocarpine and its potential metabolites, making it an

invaluable tool for researchers in natural product chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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